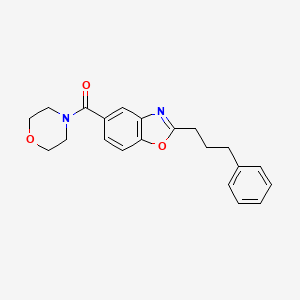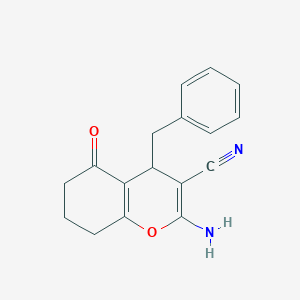
4-butyl-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of 4-butyl-N-(3-pyridinylmethyl)benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in the regulation of gene expression, while PDEs are enzymes that play a role in the regulation of cyclic nucleotide signaling pathways. Inhibition of these enzymes can lead to changes in gene expression and signaling pathways, which can result in the anti-cancer, neuroprotective, and anti-inflammatory effects observed with this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-butyl-N-(3-pyridinylmethyl)benzamide can have a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in the brain, which can lead to neuroprotective effects. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in pain signaling, which can lead to analgesic effects.
実験室実験の利点と制限
One of the main advantages of using 4-butyl-N-(3-pyridinylmethyl)benzamide in lab experiments is its potential for multiple applications. This compound has been shown to have anti-cancer, neuroprotective, and analgesic effects, among others. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-butyl-N-(3-pyridinylmethyl)benzamide. One area of research is in the development of more potent and selective inhibitors of HDACs and PDEs. Another area of research is in the development of new drug delivery systems for this compound, which can improve its bioavailability and reduce potential toxicity. Additionally, there is a need for more studies on the safety and efficacy of this compound in animal models and humans. Overall, continued research on 4-butyl-N-(3-pyridinylmethyl)benzamide has the potential to lead to the development of new treatments for cancer, neurodegenerative diseases, and pain and inflammation.
合成法
The synthesis of 4-butyl-N-(3-pyridinylmethyl)benzamide can be achieved through a multi-step process. The first step involves the synthesis of 3-pyridinylmethylamine, which can be prepared by the reaction of 3-pyridinylmethanol with ammonia. The second step involves the synthesis of 4-butylbenzoic acid, which can be prepared by the reaction of butyl Grignard reagent with 4-chlorobenzoic acid. The final step involves the reaction of 3-pyridinylmethylamine with 4-butylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 4-butyl-N-(3-pyridinylmethyl)benzamide.
科学的研究の応用
4-butyl-N-(3-pyridinylmethyl)benzamide has been widely studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential applications in the treatment of pain and inflammation.
特性
IUPAC Name |
4-butyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-3-5-14-7-9-16(10-8-14)17(20)19-13-15-6-4-11-18-12-15/h4,6-12H,2-3,5,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPLOCNSVQPDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)

![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)

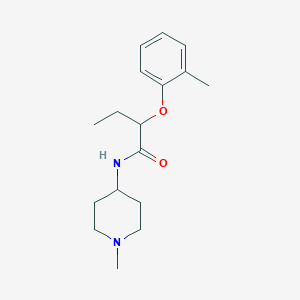
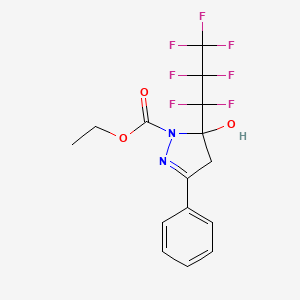
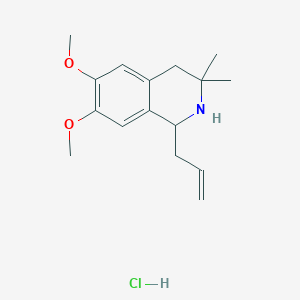
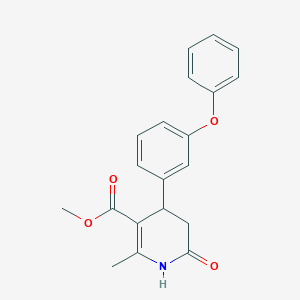
![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
